N-[2-(isobutyrylamino)-4-methylphenyl]-2-furamide -

N-[2-(isobutyrylamino)-4-methylphenyl]-2-furamide

Catalog Number: EVT-4542056
CAS Number:
Molecular Formula: C16H18N2O3
Molecular Weight: 286.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-5-Benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one

Compound Description: (Z)-5-Benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one is a compound synthesized via Knoevenagel condensation of rhodanine with an aromatic aldehyde. [] This compound has shown potential for use in optoelectronic and optical devices due to its high hyper-Rayleigh scattering (HRS) first hyperpolarizability. []

1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrochloride (4-MPHP)

Compound Description: 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrochloride (4-MPHP) is a cathinone derivative. [] It is a controlled substance due to its psychoactive properties. []

N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254)

Compound Description: LXH254 is a selective B/C RAF inhibitor. [] This compound is currently being tested in phase 1 clinical trials as a potential treatment for RAS mutant cancers. []

5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Compound Description: This compound is a 1H-1,2,3-triazole-4-carboxamide derivative synthesized and screened for anticancer activity. []

N-[3-(1-{[4-(3,4-Difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847)

Compound Description: SNAP 94847 is an MCHR1 antagonist that has demonstrated anxiolytic-like activity in preclinical models. []

3-(2-Amino-4-methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(3H)-one

Compound Description: This compound is a quinazolin-4-one derivative synthesized as a ligand for transition metal complexes. [] These complexes were studied for their potential biological activities. []

1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM)

Compound Description: DOM is a potent psychotomimetic amine with known hallucinogenic properties. [, , , , , , , , , ] Its pharmacological activities differ significantly between its (+) and (-) forms. []

N,N,N-4,4′′-Di-(4-methylphenyl)-2,2′:6′,2′′-terpyridine-N,N,N-tris(iso-thiocyanato)-ruthenium(II) ammonium (Ru-DPTP)

Compound Description: Ru-DPTP is a ruthenium complex incorporating a terpyridine derivative (DPTP) synthesized from 2-bromopyridine. [] This complex serves as a selective colorimetric sensor for Hg2+ ions. []

4-[(2-Chloro-4-methylphenyl)carbamoyl]butanoic acid derived triorganotin(IV) compounds

Compound Description: These are a series of triorganotin(IV) compounds derived from 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid. [] They have demonstrated promising antibacterial, antifungal, and anticancer properties. []

2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078)

Compound Description: CHMFL-BMX-078 is a potent and selective type II irreversible BMX kinase inhibitor. [] It forms a covalent bond with cysteine 496 residue in the DFG-out inactive conformation of BMX. []

N-(4- bromobutanoyl-N'-(2-3- and 4-methylphenyl)thiourea

Compound Description: This series of thiourea derivatives (ortho, meta, and para isomers) is synthesized by reacting 4-bromobutanoyl isothiocyanate with ortho-, meta-, and para-toluidine. [] They are characterized by their trans-cis configuration with respect to the 4-bromobutanoyl and tolyl groups. []

N-[2-P(i-Pr)2-4-methylphenyl]2-(PNP) pincer tin(IV) and tin(II) complexes

Compound Description: These are a class of organometallic compounds featuring a pincer ligand framework and tin(IV) or tin(II) centers. [] The specific compounds described are [(PNP)SnCl3] and [(PNP)SnN(SiMe3)2]. []

2-Chloro-N-(4-methylphenyl)propenamide (CNMP)

Compound Description: CNMP is a chemical compound crystallized using a continuous single-stage mixed suspension–mixed product removal (MSMPR) crystallizer. []

(Z)-Eth­yl 3-(4-methyl­phen­yl)-2-[(triphenyl­phosphoranyl­idene)amino]prop-2-enoate

Compound Description: This compound is an organic compound with a Z configuration around its double bond. []

(Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime

Compound Description: This is an organic compound that exists in a twisted U-shaped conformation. []

(Z)-3-(4-Methylphenyl)-2-[(2-phenylcyclohex-2-en-1-yl)imino]-1,3-thiazolidin-4-one

Compound Description: This compound exists in a cis conformation with respect to the N=C bond. [] Its crystal structure reveals a network of intermolecular interactions. []

N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide

Compound Description: This compound is characterized by a naphthalene ring system nearly perpendicular to the benzene ring. [] Its crystal structure is stabilized by intermolecular hydrogen bonds. []

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

Compound Description: CHMFL-ABL-053 is a BCR-ABL inhibitor under preclinical safety evaluation as a potential treatment for chronic myeloid leukemia (CML). [] It shows high potency against BCR-ABL and exhibits selectivity over c-KIT kinase. []

N-[2-(4-Methylphenyl)Ethyl]-N′-[2-(5-Bromopyridyl)]-Thiourea

Compound Description: This thiourea analog demonstrates potent inhibitory activity against both wild-type and drug-resistant strains of HIV-1. [] It shows particularly high efficacy against the multidrug-resistant HIV-1 strain RT-MDR and the NNRTI-resistant HIV-1 strain A17. []

Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM)

Compound Description: These compounds are a series of 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes, designed as analogs of the hallucinogen DOM. [] Substitutions at the 4-position include Br, Cl, I, NO2, NH2, and NHAc. [] The N-hydroxy homolog of DOM, N-(2,5-dimethoxy-4-methylphenethyl)hydroxylamine, was also synthesized. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series of benzodioxane-containing sulfonamides was designed and synthesized as potential α-glucosidase and acetylcholinesterase inhibitors. []

2′-Hydroxymethyl-1′-(4-methylphenyl)-2′-nitro-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizin]-2-one

Compound Description: This compound is characterized by a tolyl ring nearly perpendicular to the pyrrolizidine ring system. [] An intramolecular hydrogen bond stabilizes the molecular conformation. []

cis‐1‐(2‐hydroxy‐5‐ methylphenyl)ethanone oxime (I)

Compound Description: This compound was studied for its hydrogen bonding characteristics and molecular dynamics in solution using NMR spectroscopy. [] The study confirmed the formation of intramolecular and intermolecular hydrogen bonds. []

N,N′-Bis(4-methylphenyl)-N′′-(2,2,2-trichloroacetyl)phosphoric triamide

Compound Description: This compound is characterized by a distorted tetrahedral geometry around the phosphorus atom. [] It forms hydrogen-bonded chains in its crystal structure. []

(1Z,2E)-N′-{2-Chloro-1-methyl-2-[2-(4-methylphenyl)hydrazin-1-ylidene]ethylidene}-4-methoxybenzohydrazide

Compound Description: This compound has two molecules in its asymmetric unit, with different dihedral angles between their benzene rings. [] The crystal structure is stabilized by hydrogen bonds. []

4-(4-Methylbenzoyl)-5-(4-methylphenyl)-2,3-furandione

Compound Description: This compound is a reactive synthon used in the synthesis of various heterocyclic systems, including pyrimidine derivatives. []

[AuCl(PPh2Ar)] (8), [AuCl(PPh2NHAr)] (9), and [AuCl(PPh2OAr*)] (10)

Compound Description: These are three gold(I) complexes synthesized using sterically demanding phosphine ligands derived from a 2,6-dibenzhydryl-4-methylphenyl core. [] The complexes exhibit Au⋅⋅⋅H interactions in their structures. []

N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide

Compound Description: In this compound, the fused pyrazole and pyrimidine rings are nearly coplanar. [] An intramolecular hydrogen bond and π–π interactions contribute to the crystal packing. []

1-[5-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-2-pyrazolin-1-yl]ethanone

Compound Description: The pyrazoline ring in this compound is nearly planar. [] C—H⋯O, C—H⋯N, and C—H⋯π interactions influence the crystal packing. []

N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide

Compound Description: This compound's crystal structure reveals a three-dimensional network formed by C—H—O hydrogen bonds. []

Sah 58-035 [3-[Decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanamide]

Compound Description: Originally identified as a prototypical inhibitor of acyl-cholesterolacyl-transferase (ACAT), Sah 58-035 also exhibits agonist activity on estrogen receptors (ERα and ERβ). [] It demonstrates a dual mechanism of action by inhibiting ACAT and activating ERs. []

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist. [, ] It shows efficacy in preclinical models of anxiety and depression, particularly in situations involving unavoidable stress. [, ]

(Z,Z)‐N‐{[2‐(4‐methylphenyl)‐2‐(4‐methylphenyl)imino]ethylidene}aniline N‐oxide

Compound Description: This compound, with a Z,Z,s-E-configuration in its 1,4-diazabutadiene fragment, demonstrates weak second-harmonic generation (SHG) activity. []

Properties

Product Name

N-[2-(isobutyrylamino)-4-methylphenyl]-2-furamide

IUPAC Name

N-[4-methyl-2-(2-methylpropanoylamino)phenyl]furan-2-carboxamide

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

InChI

InChI=1S/C16H18N2O3/c1-10(2)15(19)18-13-9-11(3)6-7-12(13)17-16(20)14-5-4-8-21-14/h4-10H,1-3H3,(H,17,20)(H,18,19)

InChI Key

UKCLSVCLVNMWPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.